molecular formula C18H23NO3 B1444797 Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1056629-20-9

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1444797
CAS No.: 1056629-20-9
M. Wt: 301.4 g/mol
InChI Key: XWVRAUFBYDPEPY-UHFFFAOYSA-N
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Description

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.39 g/mol . It is a white solid and is primarily used for research purposes. The compound is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves the cyclization of primary amines with resin-bound bis-mesylates under microwave-assisted solid-phase conditions. This method is essential for synthesizing various heterocyclic compounds.

Industrial Production Methods: While specific industrial production methods for Benzyl 9-oxo-3-azaspiro[5The process involves standard organic synthesis techniques, including purification and characterization using NMR, HPLC, and GC .

Chemical Reactions Analysis

Types of Reactions: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: The compound has shown potential in drug discovery and development. It is used in the synthesis of bioactive molecules, including those with antihypertensive and antimicrobial properties. Its spirocyclic structure is a common motif in many biologically active compounds.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of compounds with specific properties, making it useful in various applications.

Comparison with Similar Compounds

Uniqueness: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a GABAAR antagonist makes it valuable in neuroscience research and drug development.

Properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVRAUFBYDPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733006
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056629-20-9
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 391C (23.66 g) in dichloromethane (350 mL) was added Dess-Martin Periodinane (33.1 g). The mixture was stirred overnight. The mixture was diluted with ethyl acetate (600 mL) and washed with 2N aqueous NaOH, water, and brine. After drying over Na2SO4, the mixture was filtered and concentrated to provide the title compound.
Quantity
23.66 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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